molecular formula C21H14ClFN2O4 B12191682 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B12191682
M. Wt: 412.8 g/mol
InChI Key: GZSATXHOAZRTCZ-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a chromenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the formation of the chromenone moiety and the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClFN2O4

Molecular Weight

412.8 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]propanamide

InChI

InChI=1S/C21H14ClFN2O4/c22-20-10-15(29-25-20)6-8-21(27)24-14-5-7-18-16(9-14)17(26)11-19(28-18)12-1-3-13(23)4-2-12/h1-5,7,9-11H,6,8H2,(H,24,27)

InChI Key

GZSATXHOAZRTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)F

Origin of Product

United States

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